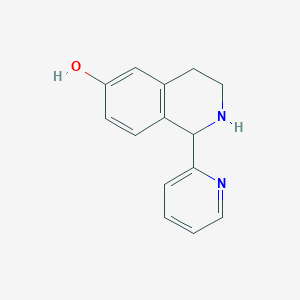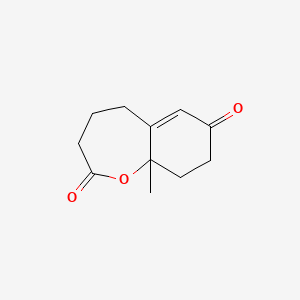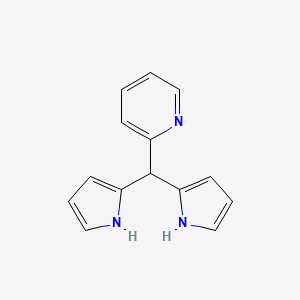
Platinum--xenon (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–xenon (1/1) is a unique compound formed by the combination of platinum and xenon. This compound is notable for its role in demonstrating the chemical reactivity of noble gases, which were previously thought to be inert. The discovery of this compound has opened new avenues in the field of noble gas chemistry, challenging long-standing assumptions and expanding our understanding of chemical bonding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum–xenon (1/1) is typically prepared by reacting platinum hexafluoride with xenon gas. The reaction is carried out in a controlled environment, often at low temperatures (around 77 K) to ensure a controlled reaction. The reactants are combined as gaseous solutions in sulfur hexafluoride (SF6) and then slowly warmed to allow the reaction to proceed .
Industrial Production Methods: While the preparation of platinum–xenon (1/1) is primarily of academic interest, the methods used for its synthesis can be scaled up for industrial applications. The key is to maintain precise control over the reaction conditions to ensure the formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–xenon (1/1) undergoes various types of chemical reactions, including oxidation and complex formation. The compound is known to react with fluorine to form xenon hexafluoroplatinate, a notable example of a noble gas compound .
Common Reagents and Conditions: The primary reagents used in the reactions involving platinum–xenon (1/1) include platinum hexafluoride and xenon gas. The reactions are typically carried out at low temperatures to control the reactivity and ensure the formation of the desired products.
Major Products: The major product formed from the reaction of platinum–xenon (1/1) with fluorine is xenon hexafluoroplatinate. This compound is significant as it was one of the first noble gas compounds to be synthesized, demonstrating the reactivity of xenon .
Wissenschaftliche Forschungsanwendungen
Platinum–xenon (1/1) has several scientific research applications, particularly in the fields of chemistry and materials science. Its ability to form stable compounds with noble gases has implications for the study of chemical bonding and reactivity. Additionally, the compound’s unique properties make it a valuable tool for probing the properties of microporous solids using techniques such as nuclear magnetic resonance (NMR) .
In the biomedical field, platinum-based compounds, including those involving xenon, are being explored for their potential use in cancer therapy and other medical applications. The unique properties of these compounds, such as their ability to form stable complexes, make them promising candidates for drug development .
Wirkmechanismus
The mechanism of action of platinum–xenon (1/1) involves the formation of stable complexes through the interaction of platinum and xenon atoms. The platinum atom acts as a central metal ion, coordinating with the xenon atom to form a stable complex. This interaction is facilitated by the unique electronic properties of xenon, which allow it to form bonds with other elements despite being a noble gas .
Vergleich Mit ähnlichen Verbindungen
Xenon hexafluoroplatinate: This compound is formed by the reaction of xenon with platinum hexafluoride and is one of the first noble gas compounds to be synthesized
Xenon difluoride (XeF2): Another example of a noble gas compound, formed by the reaction of xenon with fluorine.
Xenon tetrafluoride (XeF4): Formed by the reaction of xenon with an excess of fluorine.
Uniqueness: Platinum–xenon (1/1) is unique due to its role in demonstrating the reactivity of noble gases. The discovery of this compound challenged the long-standing belief that noble gases are completely inert, opening up new possibilities for the synthesis of novel compounds and expanding our understanding of chemical bonding .
Eigenschaften
CAS-Nummer |
209392-60-9 |
|---|---|
Molekularformel |
PtXe |
Molekulargewicht |
326.38 g/mol |
IUPAC-Name |
platinum;xenon |
InChI |
InChI=1S/Pt.Xe |
InChI-Schlüssel |
CLORXBXCVZKPLS-UHFFFAOYSA-N |
Kanonische SMILES |
[Xe].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
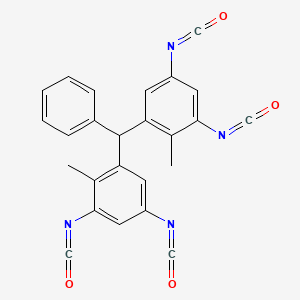
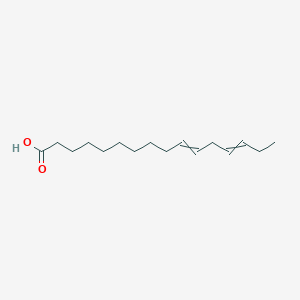
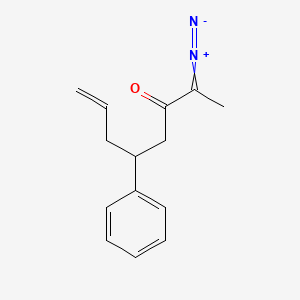
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
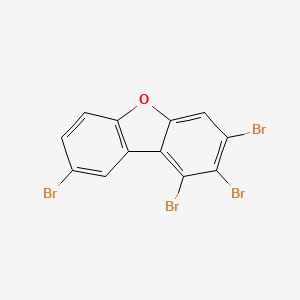
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
